
4-Bromo-8-(trifluoromethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-8-(trifluoromethyl)isoquinoline” is a chemical compound with the molecular formula C10H5BrF3N . It is used in laboratory settings and is not widely available for commercial use .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone was achieved through an electrocyclic reaction catalyzed by palladium . Another study discussed the syntheses of ring-fluorinated isoquinolines and pyridine-ring-trifluoromethylated isoquinolines .Molecular Structure Analysis
The molecular structure of “4-Bromo-8-(trifluoromethyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Applications De Recherche Scientifique
Synthesis of Complex Molecules
A study by He et al. (2016) discusses the rhodium-catalyzed synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate. This process highlights the compound's role in synthesizing complex structures that could have broader applications in chemical synthesis and possibly in pharmaceuticals (He et al., 2016).
Coordination Chemistry and Metal Complexes
The work by Enders, Kohl, and Pritzkow (2001) on the synthesis and coordination behavior of new (8-quinolyl)cyclopentadienyl ligand showcases the application of bromoquinoline derivatives in forming metal complexes. These complexes are interesting for their potential uses in materials science, particularly due to their solvatochromism and structural properties, which could be leveraged in designing optical materials (Enders et al., 2001).
Novel Reaction Mechanisms
A research article by Huang et al. (2009) explores multicomponent reactions (MCRs) involving pyridines, α-bromo ketones, and silylaryl triflates as aryne precursors. This study demonstrates the compound's utility in facilitating the synthesis of pyrido[2,1-a]isoindoles, which have potential applications in the development of antitumor drugs and fluorescent materials (Huang et al., 2009).
Photocatalysis and Light-Induced Reactions
Zeng et al. (2022) utilized 2-bromo-3,3,3-trifluoropropene (BTP), showcasing a photocatalytic defluorinative reaction with N-aryl amino acids. This research underscores the potential of bromo- and trifluoromethyl-substituted compounds in photocatalytic applications, leading to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines, which could find applications in the development of novel materials (Zeng et al., 2022).
Magnetic Materials
Wang et al. (2016) studied phenoxo-O bridged lanthanide(III) dinuclear complexes, revealing how different β-diketonate coligands can modulate the single-molecule magnet behavior of these complexes. This research points to the significance of bromo- and trifluoromethyl-substituted isoquinolines in the design and synthesis of magnetic materials with tunable properties (Wang et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-8-(trifluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-5-15-4-7-6(9)2-1-3-8(7)10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMSASSMSQZJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-(trifluoromethyl)isoquinoline | |
CAS RN |
1780593-58-9 |
Source


|
| Record name | 4-bromo-8-(trifluoromethyl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


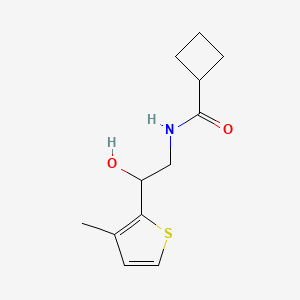
![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)

![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2939775.png)

![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2939778.png)
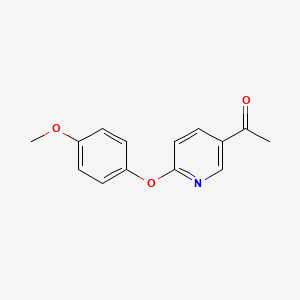
![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2939780.png)
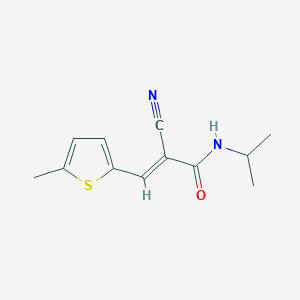
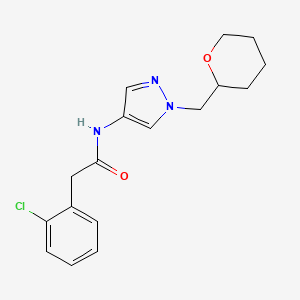
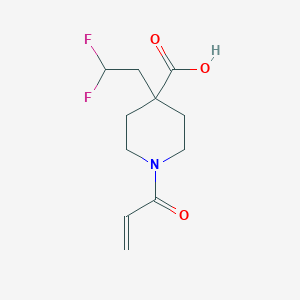

![2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2939787.png)